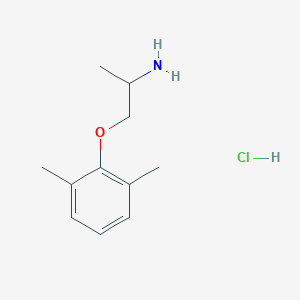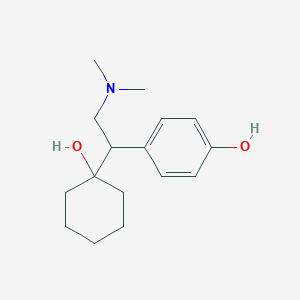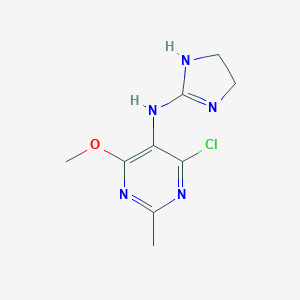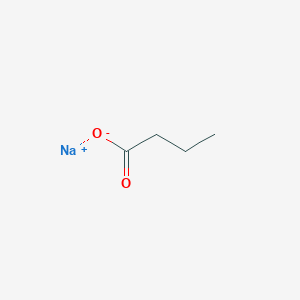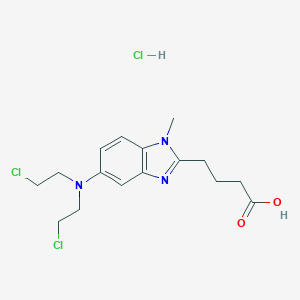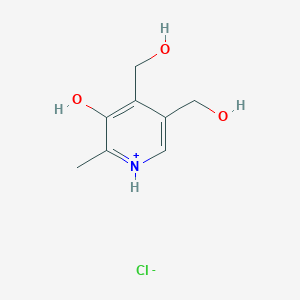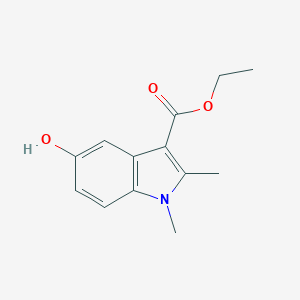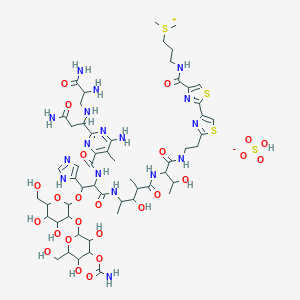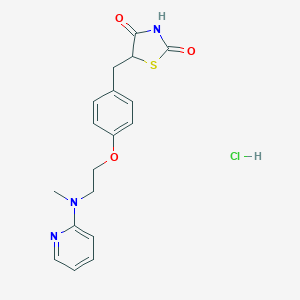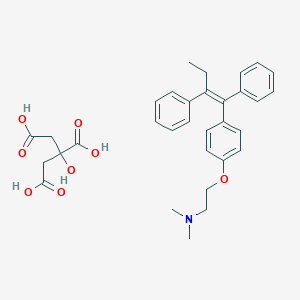
Tamoxifen citrate
描述
他莫昔芬柠檬酸盐是一种选择性雌激素受体调节剂,广泛用于乳腺癌的治疗和预防。它对雌激素受体阳性乳腺癌特别有效。 他莫昔芬柠檬酸盐通过与雌激素受体结合发挥作用,从而抑制雌激素对乳腺上皮的增殖作用 .
作用机制
他莫昔芬柠檬酸盐通过竞争性抑制雌激素与其受体的结合来发挥作用。这种抑制导致肿瘤生长因子α和胰岛素样生长因子1的减少,以及性激素结合球蛋白的增加。 这些变化导致 DNA 聚合酶活性降低、胸腺嘧啶利用受损和雌二醇摄取受阻,最终抑制雌激素受体阳性乳腺癌细胞的生长 .
类似化合物:
- 拉洛昔芬: 另一种选择性雌激素受体调节剂,用于骨质疏松症和乳腺癌预防。
- 托瑞米芬: 与他莫昔芬类似,用于治疗乳腺癌。
- 氟维司群: 一种雌激素受体拮抗剂,用于激素受体阳性转移性乳腺癌 .
独特性: 他莫昔芬柠檬酸盐的独特性在于它在乳腺组织中既是雌激素受体拮抗剂,又在子宫内膜等其他组织中是激动剂。 这种双重作用使其在乳腺癌的治疗和预防中特别有效 .
生化分析
Biochemical Properties
Tamoxifen citrate’s antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast . It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Cellular Effects
This compound inhibits the proliferation and induces apoptosis of breast cancer cells by estrogen receptor-dependent modulation of gene expression . It also has nongenomic effects, such as inducing a rapid mitochondrial death program in breast cancer cells at pharmacological concentrations .
Molecular Mechanism
This compound functions as an antagonist of estrogen receptor alpha (ERα). It competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer, and binds to DNA after metabolic activation to initiate carcinogenesis . It can also activate ERα36, a truncated isoform of ERα66 located on the cytoplasmic membrane of breast cancer cells, leading to the activation of MAPK, AKT, and other signaling pathways .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For instance, this compound and its metabolites exert a dual effect: at low concentrations, they inhibit cell proliferation, while at high concentrations, they exhibit cytotoxic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that 3 mg of this compound administered orally for five consecutive days provides maximal reporter induction with minimal adverse effects in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Transport and Distribution
This compound is administered orally and is distributed within cells and tissues . Its distribution is influenced by its metabolic transformation into several metabolites .
Subcellular Localization
This compound can localize in various subcellular compartments. For instance, this compound treatment can induce a rapid nuclear localization of ERK, a key protein in the MAPK signaling pathway .
准备方法
合成路线和反应条件: 他莫昔芬柠檬酸盐可以通过多步合成工艺合成。第一步涉及在碱的存在下,1,2-二苯基-1-丁烯-1-醇与 4-(2-氯乙氧基)苯酚反应形成他莫昔芬。 接着,他莫昔芬与柠檬酸反应生成他莫昔芬柠檬酸盐 .
工业生产方法: 在工业环境中,他莫昔芬柠檬酸盐是通过将他莫昔芬溶解在有机溶剂(如二甲基甲酰胺)中,然后加入柠檬酸来生产的。 然后将混合物冷却,析出他莫昔芬柠檬酸盐,将其过滤并干燥 .
化学反应分析
反应类型: 他莫昔芬柠檬酸盐会发生各种化学反应,包括:
氧化: 他莫昔芬可以被氧化生成代谢物,如 N-去甲基他莫昔芬和 4-羟基他莫昔芬。
还原: 还原反应可以将他莫昔芬转化为相应的醇。
取代: 取代反应可以在酚羟基上发生.
常见试剂和条件:
氧化: 常见的氧化剂包括细胞色素 P450 酶。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤代烃之类的试剂可以促进取代反应.
主要产物:
- N-去甲基他莫昔芬
- 4-羟基他莫昔芬
- 他莫昔芬醇
科学研究应用
他莫昔芬柠檬酸盐在科学研究中有着广泛的应用:
- 化学: 用作研究选择性雌激素受体调节剂的模型化合物。
- 生物学: 用于研究雌激素受体信号通路。
- 医学: 广泛用于乳腺癌治疗和预防的临床试验。
- 工业: 用于各种药物产品的制剂 .
相似化合物的比较
- Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
- Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
- Fulvestrant: An estrogen receptor antagonist used in hormone receptor-positive metastatic breast cancer .
Uniqueness: Tamoxifen citrate is unique due to its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as the endometrium. This dual action makes it particularly effective in the treatment and prevention of breast cancer .
属性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYTYWMLGAPFJ-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10540-29-1 (Parent) | |
| Record name | Tamoxifen citrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021301 | |
| Record name | Tamoxifen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-24-1 | |
| Record name | Tamoxifen citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen citrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMOXIFEN CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FRV7310N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


